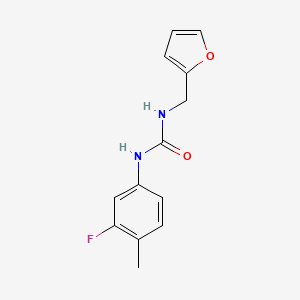

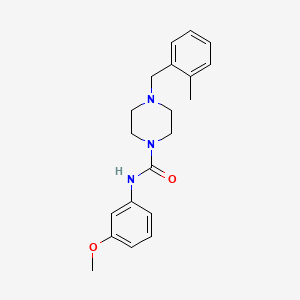

![molecular formula C22H23N3O3S2 B4619902 4-({[(2,3-dimethylphenyl)amino]carbonothioyl}amino)-N-(4-methoxyphenyl)benzenesulfonamide](/img/structure/B4619902.png)

4-({[(2,3-dimethylphenyl)amino]carbonothioyl}amino)-N-(4-methoxyphenyl)benzenesulfonamide

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of benzenesulfonamide derivatives typically involves reactions between different sulfonamides and chlorides or other chemical groups to yield various substituted products. For example, Rublova et al. (2017) detailed the synthesis of sterically hindered isomeric forms of dimethyl[methyl(phenylsulfonyl)amino]benzenesulfonyl chloride, illustrating the complexities involved in creating these molecules (Rublova et al., 2017).

Molecular Structure Analysis

Structural characterization often employs X-ray crystallography, providing detailed insights into the molecular and electronic structures of benzenesulfonamide derivatives. The crystal structure analysis of various benzenesulfonamide compounds, as demonstrated by Siddiqui et al. (2008), reveals extensive intra- and intermolecular hydrogen bonding patterns, highlighting the importance of these interactions in stabilizing the molecular structure (Siddiqui et al., 2008).

Chemical Reactions and Properties

Benzenesulfonamides undergo various chemical reactions, leading to a diverse range of derivatives with unique properties. The reactivity of these compounds towards different reagents and conditions facilitates the synthesis of compounds with specific chemical functionalities, as detailed in studies by researchers such as Abbasi et al. (2014), who explored the synthesis and biological screening of N-dimethylphenyl substituted derivatives (Abbasi et al., 2014).

Physical Properties Analysis

The physical properties of benzenesulfonamide derivatives, including solubility, melting points, and crystalline structures, are crucial for their application in various fields. The determination of these properties often relies on spectral and crystallographic data, providing insights into the compounds' stability and behavior under different conditions.

Chemical Properties Analysis

The chemical properties, such as acidity, basicity, and reactivity towards nucleophiles and electrophiles, define the versatility of benzenesulfonamide derivatives in chemical synthesis and applications. Studies like those by Gul et al. (2016) on the synthesis and bioactivity of benzenesulfonamide derivatives highlight their potential as inhibitors for various enzymes, indicating the broad scope of their chemical functionality (Gul et al., 2016).

Applications De Recherche Scientifique

Synthesis and Characterization

The compound 4-({[(2,3-dimethylphenyl)amino]carbonothioyl}amino)-N-(4-methoxyphenyl)benzenesulfonamide, due to its complex structure, plays a pivotal role in the synthesis and characterization of novel chemical entities. For instance, derivatives of benzenesulfonamide have been synthesized and characterized, showcasing the versatility of sulfonamide groups in creating new molecules with potential applications in various fields of chemistry and medicine (Siddiqui et al., 2008).

Photodynamic Therapy

Certain derivatives of benzenesulfonamide have been explored for their photodynamic therapy (PDT) applications. The synthesis of zinc phthalocyanine derivatives substituted with benzenesulfonamide groups has been reported, showing significant potential in PDT due to their good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield. These properties make them suitable Type II photosensitizers for cancer treatment, highlighting the therapeutic applications of such compounds (Pişkin et al., 2020).

Antimicrobial Activity

The antimicrobial properties of benzenesulfonamide derivatives have also been studied extensively. Compounds carrying the sulfonamide moiety have shown promising results against a range of Gram-positive and Gram-negative bacteria, as well as fungi. This broad-spectrum antimicrobial activity underscores the potential of benzenesulfonamide derivatives in developing new antibacterial and antifungal agents, which could be crucial in addressing the growing concern of antimicrobial resistance (Ghorab et al., 2017).

Carbonic Anhydrase Inhibition

Another significant area of research involving benzenesulfonamide derivatives is their role as carbonic anhydrase inhibitors. These compounds have been shown to effectively inhibit carbonic anhydrase isozymes, which play crucial roles in various physiological processes. The inhibition of carbonic anhydrase can have therapeutic implications in conditions like glaucoma, edema, and certain neurological disorders, making these derivatives valuable in medicinal chemistry (Casini et al., 2002).

Propriétés

IUPAC Name |

1-(2,3-dimethylphenyl)-3-[4-[(4-methoxyphenyl)sulfamoyl]phenyl]thiourea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23N3O3S2/c1-15-5-4-6-21(16(15)2)24-22(29)23-17-9-13-20(14-10-17)30(26,27)25-18-7-11-19(28-3)12-8-18/h4-14,25H,1-3H3,(H2,23,24,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHOOLOKLMYWPES-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)NC(=S)NC2=CC=C(C=C2)S(=O)(=O)NC3=CC=C(C=C3)OC)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23N3O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

441.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

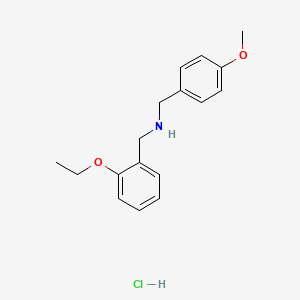

![N-(4-ethoxyphenyl)-N'-(5-{2-[(2-fluorobenzyl)thio]phenyl}-1,3,4-thiadiazol-2-yl)urea](/img/structure/B4619820.png)

![ethyl 5-methyl-4-phenyl-2-[({[4-(4-pyridinylmethyl)phenyl]amino}carbonothioyl)amino]-3-thiophenecarboxylate](/img/structure/B4619834.png)

![N-[4-chloro-1-(2-chlorobenzyl)-1H-pyrazol-3-yl]-1,3-dimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B4619844.png)

![N-{4-[(tert-butylamino)sulfonyl]phenyl}-1-(2-thienylcarbonyl)-4-piperidinecarboxamide](/img/structure/B4619854.png)

![N-[4-(3,4-dimethylphenyl)-5-methyl-1,3-thiazol-2-yl]isonicotinamide](/img/structure/B4619875.png)

![N,N'-(4-methyl-1,2-phenylene)bis[2-(4-chlorophenyl)acetamide]](/img/structure/B4619882.png)

![(3aR,7aS)-2-[1-(2-fluorobenzyl)-1H-1,2,4-triazol-3-yl]hexahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B4619914.png)

![2-[1-(2,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-5-(2-furyl)-1,3,4-oxadiazole](/img/structure/B4619920.png)